Cas no 1008085-60-6 (3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide)
![3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide structure](https://www.kuujia.com/scimg/cas/1008085-60-6x500.png)
3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide
- Z30165178
- EN300-26594391
- 1008085-60-6
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- Inchi: 1S/C19H23N3O3S/c1-15(2)18(19(23)21-14-17-10-6-7-12-20-17)22-26(24,25)13-11-16-8-4-3-5-9-16/h3-13,15,18,22H,14H2,1-2H3,(H,21,23)/b13-11+
- InChI Key: OUDLILPLISNDPX-ACCUITESSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NC(C(NCC1C=CC=CN=1)=O)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 373.14601278g/mol
- Monoisotopic Mass: 373.14601278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 96.5Ų
3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594391-0.05g |
3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide |
1008085-60-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide
Introduction to 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide (CAS No. 1008085-60-6)
3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide, with the CAS number 1008085-60-6, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound is characterized by its unique structural features, including a phenyl ethenesulfonamido group and a pyridine moiety, which contribute to its biological activity and therapeutic potential.
The molecular structure of 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide consists of a central butanamide backbone with a methyl group at the 3-position. The 2-position is substituted with a phenyl ethenesulfonamido group, which introduces a hydrophobic and aromatic character to the molecule. Additionally, the N-substituent is a pyridine ring attached to a methyl group, enhancing the compound's overall polarity and interaction with biological targets.
Recent studies have highlighted the pharmacological properties of 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD).
Beyond its anti-inflammatory properties, 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide has also shown promise as an antitumor agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
In addition to its therapeutic applications, 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide has been studied for its potential use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it valuable for investigating protein function and interactions. For example, it has been used to study the role of sulfonamide-binding proteins in cellular processes such as signal transduction and metabolism.
The synthesis of 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide involves several steps, including the preparation of the phenyl ethenesulfonamido intermediate and the coupling with the pyridine-containing amine. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.
Safety and toxicity assessments are crucial for any compound with potential therapeutic applications. Studies on 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-yl)methyl]butanamide have shown that it exhibits low toxicity in animal models at therapeutic doses. However, further investigations are needed to fully understand its long-term safety profile and potential side effects.
In conclusion, 3-methyl-2-(2-phenylethenesulfonamido)-N-[(pyridin-2-y)lmethyl]butanamide (CAS No. 1008085-60-) is a promising compound with diverse applications in pharmaceutical and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing treatments in various medical fields.
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